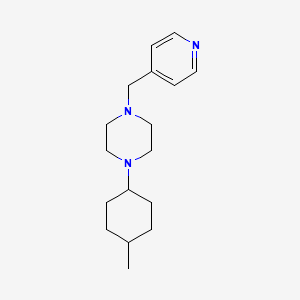

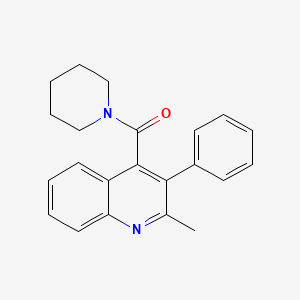

2-(Cyclohexylamino)-4,6-diphenylpyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It contains a pyridine ring substituted with a cyclohexylamino group and two phenyl rings. The carbonitrile functional group is attached at position 3 of the pyridine ring.

- CHES is a zwitterionic buffer, meaning it has both acidic and basic functional groups. It is widely used in biochemical and molecular biology experiments due to its pH buffering properties .

2-(Cyclohexylamino)-4,6-diphenylpyridine-3-carbonitrile: , is a compound with the chemical formula CHN.

Preparation Methods

- CHES can be synthesized through various routes. One common method involves the alkylation of taurine (2-aminoethanesulfonic acid) with cyclohexylamine.

- The reaction proceeds as follows:

Cyclohexylamine+Taurine→CHES

- Industrial production methods may involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

- CHES is primarily used as a buffer, but it can also participate in chemical reactions.

- Reactions it may undergo include oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction.

- Major products formed from these reactions would vary based on the reaction type.

Scientific Research Applications

Biochemical Research: CHES is widely utilized as a buffer in investigations on pH-dependent processes in enzymology.

Biological and Medical Research: Researchers use CHES to maintain stable pH conditions in experiments involving enzymes, proteins, and other biomolecules.

Industrial Applications: Its buffering capacity makes it valuable in various industrial processes.

Mechanism of Action

- CHES does not have a specific biological mechanism of action beyond its buffering properties. Its primary role is to maintain pH stability in experimental systems.

Comparison with Similar Compounds

- CHES is unique due to its zwitterionic nature, combining both acidic and basic functionalities.

- Similar compounds include other buffers like HEPES, Tris, and MES, but CHES stands out for its specific properties.

Remember that CHES is commonly used in research laboratories, and its precise applications depend on the context of the experiment.

Properties

Molecular Formula |

C24H23N3 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

2-(cyclohexylamino)-4,6-diphenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C24H23N3/c25-17-22-21(18-10-4-1-5-11-18)16-23(19-12-6-2-7-13-19)27-24(22)26-20-14-8-3-9-15-20/h1-2,4-7,10-13,16,20H,3,8-9,14-15H2,(H,26,27) |

InChI Key |

UFBNWZVIMRSRBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10877363.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10877370.png)

![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)

![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)

![1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)

![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)

![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)

![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)

![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)